molecular formula C18H13ClN2O4 B2927717 (2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327179-10-1

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2927717
CAS No.: 1327179-10-1
M. Wt: 356.76
InChI Key: VNUNUFIKUZWUJM-UZYVYHOESA-N
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Description

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is a chromene-based compound of significant interest in oncological research, particularly for developing targeted cancer therapeutics. This specialized small molecule is designed to exploit affinity-tethered drug targeting strategies, potentially enabling more precise delivery of therapeutic agents to cancer cells . Its structural framework, featuring a chromene core substituted with an acetyloxyimino group and a 3-chlorophenyl carboxamide moiety, is representative of compounds investigated for their selective bioactivity. Researchers are exploring this compound's utility as a targeted delivery vehicle for cytotoxic agents like doxorubicin, which could help concentrate therapeutic effects within tumor tissues while minimizing systemic exposure . The incorporation of the 3-chlorophenyl group contributes to the compound's molecular recognition properties, potentially enhancing its binding affinity for specific cellular targets. This mechanism is particularly relevant in the context of macrophage migration inhibitory factor (MIF)-mediated pathways, which play important roles in cancer progression and immune response modulation . Current investigative applications include its use in developing conjugate compounds where the chromene scaffold serves as a targeting ligand, potentially directing attached therapeutic payloads to specific cancer cell types. The compound's mechanism may involve selective interaction with overexpressed receptors or enzymes in the tumor microenvironment, facilitating improved specificity of anticancer interventions . Research with this compound is strictly for laboratory investigation, contributing to advanced drug discovery platforms aimed at creating next-generation targeted therapies with improved efficacy and safety profiles.

Properties

IUPAC Name

[(Z)-[3-[(3-chlorophenyl)carbamoyl]chromen-2-ylidene]amino] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-11(22)25-21-18-15(9-12-5-2-3-8-16(12)24-18)17(23)20-14-7-4-6-13(19)10-14/h2-10H,1H3,(H,20,23)/b21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUNUFIKUZWUJM-UZYVYHOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene backbone with an acetyloxyimino group and a chlorophenyl substituent. The molecular formula is C17H16ClN3O4, and its molecular weight is approximately 363.78 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer research, particularly its effects on various cancer cell lines. The following sections summarize key findings regarding its biological activities.

Anticancer Properties

  • Mechanism of Action : Research indicates that this compound exhibits anticancer properties through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell growth and metabolism .
  • Cell Line Studies : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including prostate (PC-3) and breast cancer (MCF-7) cells. The compound's ability to induce cell cycle arrest and subsequent cell death has been linked to its modulation of the Akt/mTOR signaling pathway .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectCell LineReference
AnticancerInduces apoptosisPC-3
AnticancerInduces apoptosisMCF-7
PI3K/Akt Pathway InhibitionDecreased cell proliferationPC-3, MCF-7
Cell Cycle ArrestG1 phase arrestPC-3

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of this compound on tumor growth in vivo. Mice bearing xenografted tumors were treated with the compound, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within treated tumors, suggesting effective therapeutic potential against malignancies .

Case Study 2: Combination Therapy

Another study explored the efficacy of combining this compound with traditional chemotherapeutics such as paclitaxel. Results indicated that the combination therapy enhanced cytotoxic effects on cancer cells compared to either agent alone, highlighting the potential for synergistic effects in cancer treatment protocols .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Data
(2Z)-2-[(Acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide Acetyloxyimino (C2), 3-chlorophenylcarboxamide (C3) C₁₈H₁₄ClN₂O₃ 357.77 IR: 1664 cm⁻¹ (C=O), δ 10.13 (NH) ; Potential tyrosine kinase inhibition
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenylimino (C2), acetyl (C3) C₁₈H₁₃FN₂O₂ 324.31 CAS: 312607-24-2; No bioactivity data
(2Z)-2-[(3-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 3-Chloro-2-fluorophenylimino (C2), 4-chlorophenylcarboxamide (C3) C₂₂H₁₃Cl₂FN₂O₂ 427.3 CAS: 1327186-02-6; Smiles: O=C(Nc1ccc(Cl)cc1)c1cc2ccccc2oc1=Nc1cccc(Cl)c1F
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-Methylsulfanylphenylimino (C2), tetrahydrofuran-methyl (C3) C₂₂H₂₁ClN₂O₃S 428.9 CAS: 1327172-09-7; Smiles: CSc1ccc(N=c2oc3ccc(Cl)cc3cc2C(=O)NCC2CCCO2)cc1

Key Observations :

  • Solubility: The tetrahydrofuran-methyl group in the compound from increases hydrophilicity, whereas acetyloxyimino groups may reduce aqueous solubility .
  • Bioactivity : Chromene derivatives with chlorophenyl or fluorophenyl substituents show higher antifungal and kinase inhibition activities, as seen in related studies .

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